molecular formula C11H19N B12866611 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine

1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine

Cat. No.: B12866611
M. Wt: 165.27 g/mol
InChI Key: YDVISTRKVXHWSS-UHFFFAOYSA-N
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Description

1-(6-Methylbicyclo[310]hexan-1-yl)pyrrolidine is a bicyclic compound featuring a pyrrolidine ring attached to a 6-methylbicyclo[310]hexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The process typically uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylbicyclo[3.1.0]hexan-1-yl)amine: Similar structure but with an amine group instead of a pyrrolidine ring.

    1-(6-Methylbicyclo[3.1.0]hexan-1-yl)ethanol: Contains an alcohol group instead of a pyrrolidine ring.

Uniqueness

1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine is unique due to its combination of a bicyclic hexane structure with a pyrrolidine ring. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

1-(6-methyl-1-bicyclo[3.1.0]hexanyl)pyrrolidine

InChI

InChI=1S/C11H19N/c1-9-10-5-4-6-11(9,10)12-7-2-3-8-12/h9-10H,2-8H2,1H3

InChI Key

YDVISTRKVXHWSS-UHFFFAOYSA-N

Canonical SMILES

CC1C2C1(CCC2)N3CCCC3

Origin of Product

United States

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